molecular formula C6H16O9S2 B14490280 [(2R,3S)-3-(hydroxymethyl)oxiran-2-yl]methanol;methanesulfonic acid CAS No. 63621-94-3

[(2R,3S)-3-(hydroxymethyl)oxiran-2-yl]methanol;methanesulfonic acid

Cat. No.: B14490280
CAS No.: 63621-94-3
M. Wt: 296.3 g/mol
InChI Key: NIRNONQHUZJJRM-NDXJVULZSA-N
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Description

[(2R,3S)-3-(hydroxymethyl)oxiran-2-yl]methanol;methanesulfonic acid is a compound that features an oxirane ring with a hydroxymethyl group and a methanol group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3S)-3-(hydroxymethyl)oxiran-2-yl]methanol;methanesulfonic acid typically involves the reaction of an epoxide with methanesulfonic acid under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired stereochemistry and yield of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

[(2R,3S)-3-(hydroxymethyl)oxiran-2-yl]methanol;methanesulfonic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms of the compound.

    Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary alcohols. Substitution reactions can lead to a wide range of products depending on the nucleophile used.

Scientific Research Applications

[(2R,3S)-3-(hydroxymethyl)oxiran-2-yl]methanol;methanesulfonic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which [(2R,3S)-3-(hydroxymethyl)oxiran-2-yl]methanol;methanesulfonic acid exerts its effects involves interactions with molecular targets and pathways. The oxirane ring can react with nucleophiles, leading to the formation of covalent bonds with biomolecules. This reactivity is the basis for its potential biological and therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • [(2R,3S)-3-(hydroxymethyl)oxiran-2-yl]methanol
  • [(2R,3S)-3-(hydroxymethyl)oxiran-2-yl]methanol;hydrochloric acid
  • [(2R,3S)-3-(hydroxymethyl)oxiran-2-yl]methanol;sulfuric acid

Uniqueness

[(2R,3S)-3-(hydroxymethyl)oxiran-2-yl]methanol;methanesulfonic acid is unique due to the presence of the methanesulfonic acid group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.

Properties

CAS No.

63621-94-3

Molecular Formula

C6H16O9S2

Molecular Weight

296.3 g/mol

IUPAC Name

[(2R,3S)-3-(hydroxymethyl)oxiran-2-yl]methanol;methanesulfonic acid

InChI

InChI=1S/C4H8O3.2CH4O3S/c5-1-3-4(2-6)7-3;2*1-5(2,3)4/h3-6H,1-2H2;2*1H3,(H,2,3,4)/t3-,4+;;

InChI Key

NIRNONQHUZJJRM-NDXJVULZSA-N

Isomeric SMILES

CS(=O)(=O)O.CS(=O)(=O)O.C([C@@H]1[C@@H](O1)CO)O

Canonical SMILES

CS(=O)(=O)O.CS(=O)(=O)O.C(C1C(O1)CO)O

Origin of Product

United States

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